Cas no 2679824-08-7 (rac-tert-butyl N-{(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropylmethyl}carbamate)

Technical Introduction: rac-tert-Butyl N-{(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropylmethyl}carbamate is a chiral cyclopropane derivative featuring a bromothiophene moiety and a tert-butoxycarbonyl (Boc) protected amine. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromothiophene group enhances its reactivity for cross-coupling reactions, while the Boc protection ensures stability during synthetic manipulations. The (1R,2R)-cyclopropylmethyl scaffold contributes to stereochemical control, making it valuable for constructing complex molecules with defined chirality. Its well-defined structure and functional groups facilitate precise modifications, supporting applications in medicinal chemistry and material science.
rac-tert-butyl N-{(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropylmethyl}carbamate structure
2679824-08-7 structure
Product Name:rac-tert-butyl N-{(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropylmethyl}carbamate
CAS No:2679824-08-7
MF:C13H18BrNO2S
MW:332.256521701813
CID:5619974
PubChem ID:165931677
Update Time:2025-10-30

rac-tert-butyl N-{(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropylmethyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • 2679824-08-7
    • EN300-28295885
    • rac-tert-butyl N-{[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methyl}carbamate
    • rac-tert-butyl N-{(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropylmethyl}carbamate
    • Inchi: 1S/C13H18BrNO2S/c1-13(2,3)17-12(16)15-7-8-6-9(8)10-4-5-11(14)18-10/h4-5,8-9H,6-7H2,1-3H3,(H,15,16)/t8-,9+/m0/s1
    • InChI Key: IRMAPPIPYWBKNY-DTWKUNHWSA-N
    • SMILES: BrC1=CC=C([C@@H]2C[C@H]2CNC(=O)OC(C)(C)C)S1

Computed Properties

  • Exact Mass: 331.02416g/mol
  • Monoisotopic Mass: 331.02416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 66.6Ų

rac-tert-butyl N-{(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropylmethyl}carbamate Pricemore >>

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Additional information on rac-tert-butyl N-{(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropylmethyl}carbamate

Comprehensive Overview of rac-tert-butyl N-{(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropylmethyl}carbamate (CAS No. 2679824-08-7)

The compound rac-tert-butyl N-{(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropylmethyl}carbamate (CAS No. 2679824-08-7) is a chiral cyclopropane derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 5-bromothiophen-2-yl moiety and the tert-butyl carbamate group, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in developing novel therapeutics, particularly in the fields of central nervous system (CNS) disorders and anti-inflammatory agents.

In recent years, the demand for chiral building blocks like rac-tert-butyl N-{(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropylmethyl}carbamate has surged, driven by advancements in asymmetric synthesis and drug discovery. The compound's cyclopropylmethyl scaffold is particularly noteworthy, as it enhances metabolic stability and bioavailability—a critical factor in modern medicinal chemistry. Its CAS No. 2679824-08-7 is frequently searched in academic and industrial databases, reflecting its growing relevance in high-throughput screening and structure-activity relationship (SAR) studies.

One of the key applications of this compound lies in its potential to modulate enzyme targets and receptor interactions. The presence of the bromothiophene group allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in fragment-based drug design. This versatility aligns with current trends in precision medicine, where researchers seek tailored solutions for complex diseases.

From a synthetic perspective, rac-tert-butyl N-{(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropylmethyl}carbamate exemplifies the convergence of organocatalysis and transition-metal catalysis. Its preparation often involves stereoselective cyclopropanation followed by carbamate protection, techniques that are widely discussed in green chemistry forums. The compound’s chiral purity is another focal point, as enantiomeric excess (ee) directly impacts its efficacy in biological systems.

Environmental and regulatory considerations also play a role in the compound’s usage. Unlike many halogenated intermediates, rac-tert-butyl N-{(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropylmethyl}carbamate is designed to minimize ecological footprint, adhering to REACH and FDA guidelines. This aligns with the broader shift toward sustainable chemistry, a topic dominating scientific conferences and patent filings.

In summary, rac-tert-butyl N-{(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropylmethyl}carbamate (CAS No. 2679824-08-7) represents a cutting-edge tool for researchers exploring small-molecule therapeutics and catalysis. Its multifaceted applications and compliance with modern safety standards ensure its prominence in both academic and industrial settings.

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